(1,2-13C2)octadecanoic acid
Overview
Description
(1,2-13C2)octadecanoic acid, also known as stearic acid-1,2-13C2, is a stable isotope-labeled compound. It is a derivative of octadecanoic acid (stearic acid) where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace and study metabolic pathways and biochemical processes due to its isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-13C2)octadecanoic acid typically involves the incorporation of carbon-13 labeled precursors into the fatty acid synthesis pathway. One common method is the catalytic hydrogenation of carbon-13 labeled oleic acid. The reaction conditions often include the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar catalytic hydrogenation methods. The process is optimized for high yield and purity, ensuring that the isotopic labeling is consistent and reliable. The production facilities are equipped with advanced analytical tools to monitor the isotopic enrichment and chemical purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1,2-13C2)octadecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carbon-13 labeled stearic acid derivatives.
Reduction: The compound can be reduced to form carbon-13 labeled stearyl alcohol.
Substitution: It can participate in substitution reactions to form esters and amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides and amines are typical reagents for esterification and amidation reactions
Major Products
The major products formed from these reactions include carbon-13 labeled stearic acid derivatives, stearyl alcohol, esters, and amides. These products are valuable for tracing metabolic pathways and studying biochemical processes .
Scientific Research Applications
(1,2-13C2)octadecanoic acid is widely used in scientific research, including:
Chemistry: It is used as a tracer in studies of fatty acid metabolism and lipid biosynthesis.
Biology: The compound helps in understanding the role of fatty acids in cellular processes and energy production.
Medicine: It is used in metabolic studies to investigate disorders related to fatty acid metabolism.
Industry: The compound is used in the development of isotopically labeled standards for analytical chemistry
Mechanism of Action
The mechanism of action of (1,2-13C2)octadecanoic acid involves its incorporation into metabolic pathways where it behaves similarly to natural stearic acid. The carbon-13 isotopes allow researchers to trace its movement and transformation within biological systems. This helps in identifying molecular targets and pathways involved in fatty acid metabolism and related processes .
Comparison with Similar Compounds
Similar Compounds
Stearic acid-1-13C: Labeled at the first carbon position.
Stearic acid-2-13C: Labeled at the second carbon position.
Palmitic acid-1,2-13C2: A shorter chain fatty acid with similar labeling.
Succinic acid-1,2-13C2: A dicarboxylic acid with similar labeling
Uniqueness
(1,2-13C2)octadecanoic acid is unique due to its dual labeling at the first and second carbon positions, providing more detailed information about metabolic pathways compared to singly labeled compounds. This dual labeling enhances the accuracy and resolution of metabolic studies .
Properties
IUPAC Name |
(1,2-13C2)octadecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i17+1,18+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-VJNPICPZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC[13CH2][13C](=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584386 | |
Record name | (1,2-~13~C_2_)Octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287100-86-1 | |
Record name | (1,2-~13~C_2_)Octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287100-86-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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